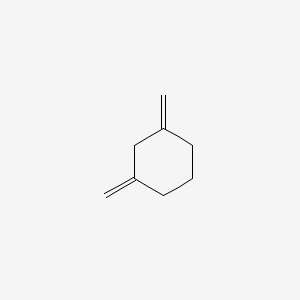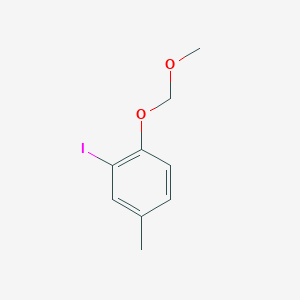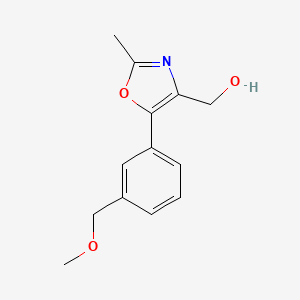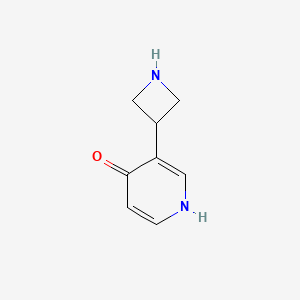
1,2-Dihydroxycyclopropene-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxycyclopropene-3-one is a unique organic compound with the molecular formula C3H2O3 and a molecular weight of 86.05 g/mol . It is also known by other names such as deltic acid and 3-oxocyclopropene-1,2-diol . This compound is characterized by its cyclopropene ring structure with two hydroxyl groups and a ketone group, making it an interesting subject for chemical research and applications.
Métodos De Preparación
1,2-Dihydroxycyclopropene-3-one can be synthesized through various methods. One common synthetic route involves the reaction of dihydroxyacetylene with squaric acid . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Dihydroxycyclopropene-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
1,2-Dihydroxycyclopropene-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthon for the construction of carbocycles and heterocycles. Its unique structure makes it a useful building block in organic synthesis.
Biology: The compound’s reactivity and functional groups make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,2-dihydroxycyclopropene-3-one involves its interaction with molecular targets through its hydroxyl and ketone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
Comparación Con Compuestos Similares
1,2-Dihydroxycyclopropene-3-one can be compared with other similar compounds such as squaric acid and dihydroxyacetylene . While all these compounds contain cyclopropene or cyclopropane rings, this compound is unique due to its combination of hydroxyl and ketone groups. This combination imparts distinct reactivity and chemical properties, making it a versatile compound in various applications.
Similar Compounds
- Squaric acid
- Dihydroxyacetylene
- 2,3-dihydroxy-2-cyclopropen-1-one
Propiedades
Número CAS |
54826-91-4 |
|---|---|
Fórmula molecular |
C3H2O3 |
Peso molecular |
86.05 g/mol |
Nombre IUPAC |
2,3-dihydroxycycloprop-2-en-1-one |
InChI |
InChI=1S/C3H2O3/c4-1-2(5)3(1)6/h4-5H |
Clave InChI |
SPXGBDTUWODGLI-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)

![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)

![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)

![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)
